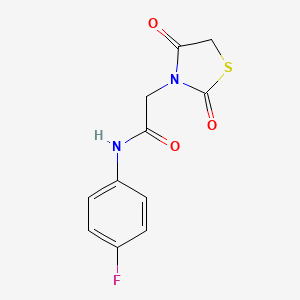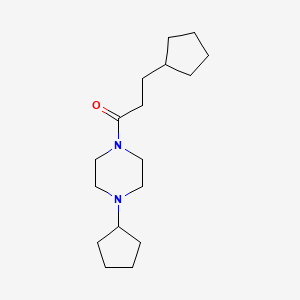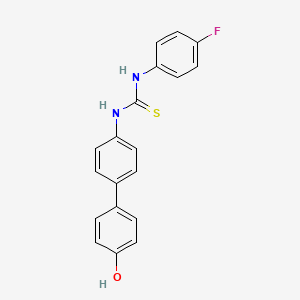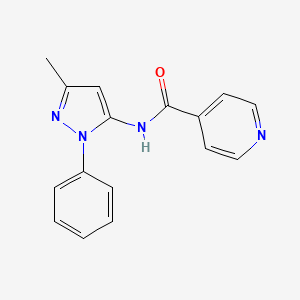![molecular formula C17H23N3O3 B12492819 2-[3-(butan-2-yl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-propylacetamide](/img/structure/B12492819.png)
2-[3-(butan-2-yl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse pharmacological and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide typically involves the reaction of isatins with 2-amino N-aryl/alkyl benzamides. A novel I2/TBHP mediated domino synthesis has been developed for this purpose. This method involves the oxidative rearrangement of isatins with 2-amino N-aryl/alkyl benzamides under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinazoline ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have distinct pharmacological properties.
Scientific Research Applications
2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other quinazoline derivatives.
Industry: Its unique structural features make it a valuable compound for developing new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide involves its interaction with molecular targets and pathways. The compound has been shown to increase the activity of superoxide dismutase, a major antioxidant enzyme that removes superoxide anion, thus reducing ROS content . This mechanism contributes to its neuroprotective effects and its potential as a therapeutic agent for cerebral infarction.
Comparison with Similar Compounds
Similar Compounds
SP-8203: A compound with similar neuroprotective properties and a quinazoline structure.
Quinazoline-2,4-diones: A class of compounds with diverse pharmacological properties, including anticancer and anti-inflammatory activities.
Uniqueness
2-[2,4-dioxo-3-(sec-butyl)quinazolin-1-yl]-N-propylacetamide stands out due to its specific structural features and its potential applications in neuroprotection and cerebral infarction therapy. Its ability to reduce ROS formation and increase superoxide dismutase activity makes it a unique compound in the quinazoline family.
Properties
Molecular Formula |
C17H23N3O3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(3-butan-2-yl-2,4-dioxoquinazolin-1-yl)-N-propylacetamide |
InChI |
InChI=1S/C17H23N3O3/c1-4-10-18-15(21)11-19-14-9-7-6-8-13(14)16(22)20(17(19)23)12(3)5-2/h6-9,12H,4-5,10-11H2,1-3H3,(H,18,21) |
InChI Key |
NWBXNUCOLZYGDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({4-methyl-5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12492740.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B12492750.png)
![N-[3-chloro-4-(propan-2-yloxy)benzyl]glycine](/img/structure/B12492755.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B12492763.png)
![Methyl 3-(hexanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492764.png)
![2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12492769.png)
![3-{[4-(1H-indol-3-yl)butanoyl]amino}benzoic acid](/img/structure/B12492776.png)
![2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12492785.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12492787.png)



![10-(4-ethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12492800.png)

